
Tramadol hydrochloride
Übersicht
Beschreibung
Tramadol hydrochloride is a centrally acting synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is known for its dual mechanism of action, functioning both as an opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor. This unique combination makes this compound effective in managing pain while also exhibiting a lower risk of addiction compared to other opioids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tramadol hydrochloride involves the reaction of a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid in the presence of a catalytic amount of water. This process can be carried out without the use of carcinogenic solvents like 1,4-dioxane, making it safer and more environmentally friendly .
Industrial Production Methods: In industrial settings, this compound is produced through a one-pot process that involves the reaction of the aforementioned mixture with hydrochloric acid. This method is advantageous due to its simplicity, safety, and high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tramadol hydrochloride undergoes several types of chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur, particularly in the presence of strong electrophiles like acetic anhydride or thionyl chloride.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents like acetic anhydride and thionyl chloride are used in substitution reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Clinical Applications
Tramadol hydrochloride is utilized in various clinical scenarios:
Acute Pain Management
- Post-Surgical Pain Relief : Tramadol is effective in managing postoperative pain. A study demonstrated that intravenous tramadol (50 mg) significantly reduced pain intensity compared to placebo in surgical patients .
- Trauma and Emergency Settings : Tramadol has been shown to be beneficial for acute pain relief in trauma patients, providing an alternative to traditional opioids with a lower risk of respiratory depression .
Chronic Pain Management
- Chronic Non-Cancer Pain : Tramadol is frequently prescribed for chronic pain conditions such as osteoarthritis and neuropathic pain due to its dual mechanism of action .
- Cancer Pain : It is also used in managing cancer-related pain, where it can be combined with other analgesics to enhance efficacy while minimizing side effects .
Special Populations
- Elderly Patients : Tramadol is often preferred in older adults due to its favorable safety profile compared to stronger opioids, particularly concerning respiratory depression and sedation .
- Pediatric Use : While caution is advised, tramadol has been utilized in pediatric populations for specific indications under careful supervision .
Pharmacokinetics and Dosage
Tramadol is administered in various formulations, including oral tablets, extended-release capsules, and intravenous injections. Key pharmacokinetic parameters include:
- Bioavailability : Approximately 75% following oral administration.
- Peak Plasma Concentrations (Cmax) : Achieved within 1.6 to 3 hours depending on the formulation.
- Half-life : Approximately 6 hours, allowing for multiple daily dosing without significant accumulation .
Efficacy Studies
A systematic review highlighted tramadol's effectiveness across various pain conditions:
- A meta-analysis of randomized controlled trials indicated that tramadol was superior to placebo in reducing pain scores across acute and chronic settings .
Safety Profile
Tramadol is associated with fewer adverse effects compared to traditional opioids:
Wirkmechanismus
Tramadol hydrochloride exerts its effects through a dual mechanism:
Opioid Receptor Agonism: Tramadol and its metabolite O-desmethyltramadol bind to μ-opioid receptors, leading to analgesia.
Serotonin-Norepinephrine Reuptake Inhibition: Tramadol inhibits the reuptake of serotonin and norepinephrine, enhancing the descending pain inhibitory pathways.
Vergleich Mit ähnlichen Verbindungen
Codeine: Another opioid analgesic with a similar mechanism of action but higher addiction potential.
Morphine: A more potent opioid with a higher risk of addiction and side effects.
Uniqueness: Tramadol hydrochloride is unique due to its dual mechanism of action, which combines opioid receptor agonism with serotonin-norepinephrine reuptake inhibition. This makes it effective in managing pain with a lower risk of addiction compared to other opioids .
Biologische Aktivität
Tramadol hydrochloride is a centrally acting analgesic that exhibits both opioid and non-opioid mechanisms of action. It is primarily used for the management of moderate to severe pain, particularly in chronic conditions such as osteoarthritis. This article delves into the biological activity of tramadol, including its pharmacokinetics, efficacy, safety, and case studies that highlight its clinical relevance.
Tramadol functions as a mu-opioid receptor agonist and a serotonin-norepinephrine reuptake inhibitor (SNRI) . Its dual action allows it to provide analgesia through multiple pathways:
- Opioid Activity : Tramadol binds to the mu-opioid receptors, albeit with lower affinity compared to traditional opioids. The primary metabolite, O-desmethyltramadol (M1), exhibits significantly higher affinity for these receptors, enhancing its analgesic effects .
- Monoaminergic Activity : By inhibiting the reuptake of serotonin and norepinephrine, tramadol increases the levels of these neurotransmitters in the synaptic cleft, contributing to its pain-relieving properties .
Pharmacokinetics
Tramadol is administered orally and has a bioavailability of approximately 75%. It undergoes significant first-pass metabolism, leading to variable plasma concentrations. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Cmax (Plasma concentration) | 300 μg/L after 100 mg oral dose |
Tmax (Time to peak concentration) | 1.6-1.9 hours |
Half-life | 5-6 hours |
Bioavailability | ~75% |
Steady-state concentrations are typically achieved within two days of regular dosing. Importantly, tramadol does not exhibit self-induction, which means its metabolism does not accelerate with continued use .
Case Study: Chronic Knee Osteoarthritis Pain
A multicenter, randomized, double-blind study evaluated the efficacy and safety of a novel bilayer formulation of this compound (65% sustained-release/35% immediate-release) in patients with chronic knee osteoarthritis pain. Key findings included:
- Patient Population : 249 patients entered the dose-escalation phase; 160 were randomized for the double-blind phase (79 tramadol, 81 placebo).
- Efficacy Results :
Outcome Measure | Tramadol Group (%) | Placebo Group (%) |
---|---|---|
Inadequate analgesic effect | 15.4 | 30.9 |
Cumulative retention rate | 83.7 | 69.0 |
- Adverse Events : Commonly reported adverse effects included nausea, vomiting, constipation, somnolence, and dizziness .
Safety Profile
Tramadol is generally considered to have a lower potential for abuse compared to traditional opioids. However, it is not without risks:
- Adverse Effects : A significant proportion of patients (80.6%) reported adverse events during open-label periods; however, rates decreased in controlled settings .
- Withdrawal Symptoms : Some studies indicate mild withdrawal symptoms upon cessation after high doses (600 mg), suggesting a need for cautious tapering in long-term users .
Eigenschaften
IUPAC Name |
(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPKXEPBICJTCRU-XMZRARIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023691, DTXSID60933340 | |
Record name | Tramadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36282-47-0, 148229-78-1, 22204-88-2 | |
Record name | Tramadol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tramadol hydrochloride [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tramadol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRAMADOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.